N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . This compound is known for its unique bicyclic structure, which includes a triene system and a carboximidamide functional group. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of N’-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be achieved through a tandem Rhodium (I) catalyzed reaction involving terminal aryl alkynes This process includes head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne
Chemical Reactions Analysis
N’-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Scientific Research Applications
N’-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of N’-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
N’-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide can be compared with similar compounds such as:
2-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione: This compound has a similar bicyclic structure but different functional groups.
Bicyclo[4.2.0]octa-1,3,5-triene: This is the core structure without the hydroxy and carboximidamide groups. The uniqueness of N’-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide |
InChI |
InChI=1S/C9H10N2O/c10-9(11-12)8-5-6-3-1-2-4-7(6)8/h1-4,8,12H,5H2,(H2,10,11) |
InChI Key |
JKQLCESCKPQDRJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(C2=CC=CC=C21)/C(=N/O)/N |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.